molecular formula C6H5BrO3 B8090112 Methyl 4-bromofuran-3-carboxylate

Methyl 4-bromofuran-3-carboxylate

Cat. No.: B8090112
M. Wt: 205.01 g/mol
InChI Key: RXFZGIPOUVVZBK-UHFFFAOYSA-N
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Description

Methyl 4-bromofuran-3-carboxylate is a useful research compound. Its molecular formula is C6H5BrO3 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, derivatives of Methyl 4-bromofuran-3-carboxylate, are used in reactions with secondary amines to form tertiary amines, and with sodium butylthiolate to form sulfides. These compounds have potential applications in the synthesis of complex organic molecules (Pevzner, 2003).

  • This compound derivatives are used as precursors for the synthesis of 3-aryl-5-formyl-isoxazole-4-carboxylates, which are crucial for creating isoxazole-fused heterocycles. These heterocycles are important in pharmaceutical and agrochemical research (Roy, Rajaraman, & Batra, 2004).

  • Methyl 5-bromo-2-furoate, a related compound, is utilized in palladium-catalyzed direct arylation of heteroaromatics. This process facilitates the synthesis of biheteroaryls, which are significant in the development of new pharmaceuticals (Fu, Zhao, Bruneau, & Doucet, 2012).

  • The alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes leads to new compounds with potential antibacterial activity. This research underscores the importance of this compound derivatives in developing new antimicrobial agents (Anonymous, 2020).

  • Methyl 4′-bromomethyl biphenyl-2-carboxylate, another derivative, has been synthesized with applications in chemical synthesis processes (Ying-ming, 2006).

  • Synthesis of 2-oxazolone-4-carboxylates from 3-nosyloxy- and 3-bromo-2-ketoesters showcases the versatility of this compound derivatives in synthesizing compounds that can be further modified for diverse applications in organic chemistry (Okonya, Hoffman, & Johnson, 2002).

Properties

IUPAC Name

methyl 4-bromofuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFZGIPOUVVZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.